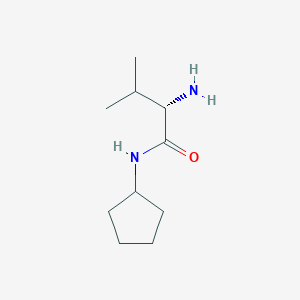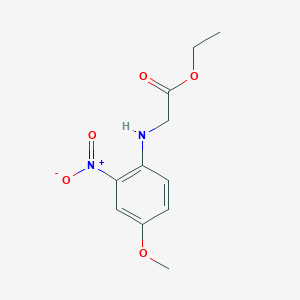
Ethyl N-(4-methoxy-2-nitrophenyl)glycinate
Vue d'ensemble
Description
Ethyl N-(4-methoxy-2-nitrophenyl)glycinate is an organic compound with the molecular formula C11H14N2O5 It is characterized by the presence of an ethyl ester group, a methoxy group, and a nitro group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl N-(4-methoxy-2-nitrophenyl)glycinate can be synthesized through a multi-step process. One common method involves the reaction of 4-methoxy-3-nitroaniline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out at elevated temperatures (around 150°C) for several hours. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(4-methoxy-2-nitrophenyl)glycinate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Ethyl N-(4-methoxy-2-aminophenyl)glycinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: N-(4-methoxy-2-nitrophenyl)glycine.
Applications De Recherche Scientifique
Ethyl N-(4-methoxy-2-nitrophenyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl N-(4-methoxy-2-nitrophenyl)glycinate is not fully understood. its biological activity is likely related to the presence of the nitro and methoxy groups, which can interact with various molecular targets and pathways. The nitro group, for example, can undergo bioreduction to form reactive intermediates that may interact with cellular components.
Comparaison Avec Des Composés Similaires
Ethyl N-(4-methoxy-2-nitrophenyl)glycinate can be compared with other similar compounds, such as:
Ethyl N-(4-methyl-2-nitrophenyl)glycinate: Similar structure but with a methyl group instead of a methoxy group.
Ethyl N-(4-ethoxy-2-nitrophenyl)glycinate: Similar structure but with an ethoxy group instead of a methoxy group.
Ethyl N-(2-methoxy-5-nitrophenyl)glycinate: Similar structure but with the nitro group in a different position.
These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their functional groups.
Propriétés
IUPAC Name |
ethyl 2-(4-methoxy-2-nitroanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-3-18-11(14)7-12-9-5-4-8(17-2)6-10(9)13(15)16/h4-6,12H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYHVGNATMSJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



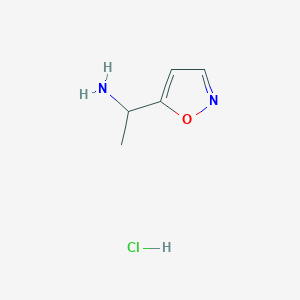
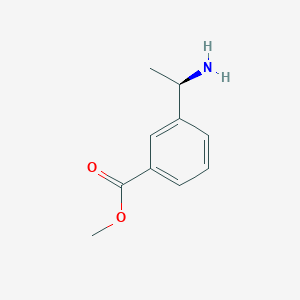



![4-{1-[(tert-Butoxy)carbonyl]piperidin-2-yl}butanoic acid](/img/structure/B3088970.png)
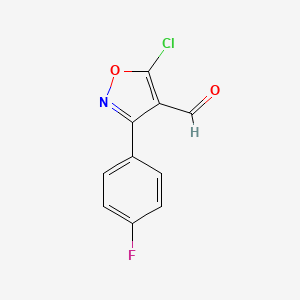



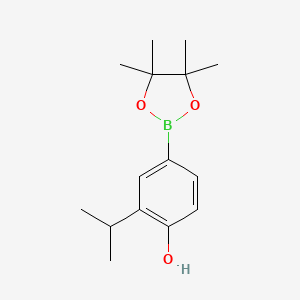
![N-[2-(Trifluoromethyl)phenyl]piperidin-4-amine;hydrochloride](/img/structure/B3089030.png)
